Ionization State: Carboxylic Acid vs. BRB‑I‑28 Amine
The target compound bears a carboxylic acid group at the 9‑position with a predicted pKₐ of 3.69 ± 0.20, meaning it is >99% deprotonated (carboxylate form) at physiological pH 7.4 . By contrast, the clinically studied antiarrhythmic lead BRB‑I‑28 (7‑benzyl‑3‑thia‑7‑azabicyclo[3.3.1]nonane hydroperchlorate) lacks this acidic moiety and instead exhibits a strongly basic amine with a measured pKₐ of 11.8, remaining >99% protonated at pH 7.4 [1]. This ~8 log‑unit difference in ionization state fundamentally alters the compound’s hydrogen‑bond donor/acceptor capacity, aqueous solubility pH‑dependence, and passive membrane permeability, properties that are critical determinants of both in vitro assay behavior and in vivo pharmacokinetics.
BRB‑I‑28: pKₐ 11.8 (measured), cationic at pH 7.4
| Evidence Dimension | Ionization state (pKₐ) |
|---|---|
| Target Compound Data | pKₐ (carboxylic acid) = 3.69 ± 0.20 (predicted) |
| Comparator Or Baseline | BRB‑I‑28 (7‑benzyl‑3‑thia‑7‑azabicyclo[3.3.1]nonane hydroperchlorate): pKₐ (amine) = 11.8 (measured) |
| Quantified Difference | ΔpKₐ ≈ 8.1 units; opposite charge state at physiological pH |
| Conditions | Predicted pKₐ from ChemicalBook; measured pKₐ from electrophysiology studies (Academia.edu report) |
Why This Matters
Procurement of the correct ionization form is essential for assays requiring a deprotonated carboxylate (e.g., metal chelation, bioconjugation) versus a protonated amine (e.g., sodium channel binding); substituting the hydroperchlorate for the carboxylic acid would yield the wrong charge state and fail experimental objectives.
- [1] Electrophysiologic Actions of BRB-I-28 in Ischemically Injured Canine Myocardium. 1993. (Reporting pKₐ = 11.8 for BRB‑I‑28). View Source
